N-methyl-1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide
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Overview
Description
N-methyl-1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide is a synthetic compound belonging to the family of isothiochromene derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a valuable subject of study in various scientific fields.
Preparation Methods
The synthesis of N-methyl-1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method includes the treatment of amines with methyl cyanoacetate without solvent at room temperature, resulting in the formation of the target compound . Industrial production methods may involve more scalable and efficient processes, such as solvent-free reactions or the use of catalytic systems to enhance yield and purity.
Chemical Reactions Analysis
N-methyl-1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including amidation, oxidation, and substitution . Common reagents used in these reactions include carboxylic acids, amines, and oxidizing agents. For example, amidation reactions with carboxylic acids can produce carboxamide derivatives, while oxidation reactions may yield sulfoxides or sulfones . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-methyl-1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer agent by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been studied for its anti-inflammatory effects and potential use in treating neurodegenerative diseases. In industry, it may be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of N-methyl-1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an HDAC6 inhibitor, binding to the active site of HDAC6 and inhibiting its activity. This inhibition can lead to increased levels of acetylated tubulin, which has implications in the treatment of neurodegenerative diseases. Additionally, it may function as a photosensitizer for photodynamic therapy (PDT), producing reactive oxygen species (ROS) that induce cell death in cancer cells.
Comparison with Similar Compounds
N-methyl-1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide can be compared with other similar compounds, such as N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide. Both compounds belong to the family of isoquinoline carboxamides and exhibit similar biochemical and physiological effects. this compound is unique in its specific structure and the range of biological activities it demonstrates. Other similar compounds include various substituted isothiochromenes and isoquinolines, each with distinct properties and applications .
Properties
Molecular Formula |
C17H13NO2S |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-methyl-1-oxo-N-phenylisothiochromene-3-carboxamide |
InChI |
InChI=1S/C17H13NO2S/c1-18(13-8-3-2-4-9-13)16(19)15-11-12-7-5-6-10-14(12)17(20)21-15/h2-11H,1H3 |
InChI Key |
LYTJCCACNDHFKT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3C(=O)S2 |
Origin of Product |
United States |
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